molecular formula C37H56N8O9 B1247277 Nostocyclopeptide A1

Nostocyclopeptide A1

Cat. No. B1247277
M. Wt: 756.9 g/mol
InChI Key: TZHROWIOAVYSMP-NMMVZENQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nostocyclopeptide A1 is a cyclic peptide.

Scientific Research Applications

Biosynthesis and Molecular Structure

Nostocyclopeptide A1 (NcpA1) is a novel cyclic heptapeptide produced by terrestrial cyanobacteria like Nostoc sp. ATCC53789. It's characterized by a unique imino linkage in its macrocyclic ring. The biosynthesis of NcpA1 involves a 33-kb gene cluster that encodes for nonribosomal peptide synthetase (NRPS) modules. This NRPS is responsible for the assembly of the cyclic peptide, with a specific reductase domain predicted to catalyze the formation of a stable imine bond. This process leads to the unique macrocyclic structure of Nostocyclopeptide A1 (Becker et al., 2004).

Structural Determination and Variants

The structure of Nostocyclopeptides, including NcpA1, was determined through extensive NMR analysis. This analysis revealed the sequence of amino acid residues and established the absolute stereochemistry by comparing the natural product with authentic standards (Golakoti et al., 2001).

New Sources and Variants

A new producer of Nostocyclopeptides, Nostoc edaphicum CCNP1411 from the Baltic Sea, was discovered. This cyanobacterium's genome was sequenced, revealing the nostocyclopeptide biosynthetic gene cluster. Besides NcpA1, several other nostocyclopeptide analogues were identified, indicating a rich diversity of these compounds in different Nostoc strains (Fidor et al., 2020).

Biological Activity and Applications

Nostocyclopeptides, including NcpA1, have shown bioactivity against the 20S proteasome, a proteolytic complex crucial for cellular proteostasis. Dysfunctions in this complex are associated with various pathological disorders. The study revealed selective activity of specific Ncp variants, with cyclic and linear forms exhibiting inhibitory effects on different proteasome activities. This positions Nostocyclopeptides as potential regulators of cellular processes and indicates their potential in drug development (Fidor et al., 2021).

properties

Product Name

Nostocyclopeptide A1

Molecular Formula

C37H56N8O9

Molecular Weight

756.9 g/mol

IUPAC Name

3-[(3S,6S,9R,15S,18S,21S,23S)-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-18-(2-methylpropyl)-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide

InChI

InChI=1S/C37H56N8O9/c1-6-22(5)32-36(53)43-28(19-46)37(54)45-18-21(4)14-29(45)35(52)41-24(13-20(2)3)16-39-27(15-23-7-9-25(47)10-8-23)33(50)40-17-31(49)42-26(34(51)44-32)11-12-30(38)48/h7-10,16,20-22,24,26-29,32,46-47H,6,11-15,17-19H2,1-5H3,(H2,38,48)(H,40,50)(H,41,52)(H,42,49)(H,43,53)(H,44,51)/t21-,22-,24-,26+,27-,28-,29-,32-/m0/s1

InChI Key

TZHROWIOAVYSMP-NMMVZENQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC(C)C)C)CO

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC(C)C)C)CO

synonyms

nostocyclopeptide A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
Nostocyclopeptide A1
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Nostocyclopeptide A1

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